molecular formula C9H9N5S B11046889 1-(4-iminoquinazolin-3(4H)-yl)thiourea

1-(4-iminoquinazolin-3(4H)-yl)thiourea

Cat. No.: B11046889
M. Wt: 219.27 g/mol
InChI Key: UNQYHYGGDMZISY-UHFFFAOYSA-N
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Description

N-[4-Imino-3(4H)-quinazolinyl]thiourea is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiourea group in this compound adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-imino-3(4H)-quinazolinyl]thiourea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with isothiocyanates under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system.

Industrial Production Methods

Industrial production of N-[4-imino-3(4H)-quinazolinyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-Imino-3(4H)-quinazolinyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-imino-3(4H)-quinazolinyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition. Additionally, the quinazoline core can interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as 4(3H)-quinazolinone and quinazolin-2,4-diones.

    Thiourea derivatives: Such as N-phenylthiourea and N,N’-dimethylthiourea.

Uniqueness

N-[4-Imino-3(4H)-quinazolinyl]thiourea is unique due to the combination of the quinazoline core and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-iminoquinazolin-3(4H)-yl)thiourea and its analogues?

The synthesis typically involves multi-step reactions starting with quinazolinone intermediates. For example:

  • Step 1 : Condensation of 4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate in ethanol under reflux to form 3-amino-2-phenylquinazolin-4(3H)-one (SS-B) .
  • Step 2 : Reaction of SS-B with substituted isothiocyanates in pyridine or DMF to yield thiourea derivatives. For instance, 1-benzyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiourea (SS-03) was synthesized by reacting SS-B with benzyl isothiocyanate .
  • Purification : Products are recrystallized from ethanol or analyzed via TLC (toluene:methanol, 2:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3200–3355 cm⁻¹, C=S absorption at ~1200–1300 cm⁻¹) .
  • ¹H NMR : Confirms aromatic proton environments (δ 7.1–8.8 ppm) and NH signals (δ 10.7–11.9 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 386.14 for SS-03) .
  • Melting Point Analysis : Determines purity (range: 90–210°C) .

Q. How is the antibacterial activity of thiourea derivatives evaluated experimentally?

  • In vitro assays : Compounds are tested against S. aureus and E. coli at 500 µg/mL using ciprofloxacin as a positive control .
  • Methods : Agar diffusion or broth dilution to determine minimum inhibitory concentration (MIC).
  • Data Interpretation : Activity is quantified by zone-of-inhibition measurements or growth curve analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of thiourea derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Catalysts : Pyridine or triethylamine can accelerate isothiocyanate coupling .
  • Temperature Control : Reflux conditions (70–80°C) improve reaction rates without decomposition .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on aryl rings increase metabolic stability and lipophilicity, influencing yield .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Cross-Validation : Combine IR, NMR, and MS data to confirm functional groups and connectivity. For example, NH signals in NMR must align with IR peaks .
  • Crystallographic Refinement : Use programs like SHELXL (for small molecules) or ORTEP-III (for visualizing crystal structures) to resolve ambiguities .
  • Computational Modeling : Tools like Multiwfn analyze electron density or molecular orbitals to verify bonding patterns .

Q. How can computational methods predict the biological activity of this compound?

  • Drug Likeness : Apply Lipinski’s Rule of Five to assess solubility and bioavailability. Most thiourea derivatives comply with ≤2 violations .
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite .
  • Toxicity Prediction : Use QSAR models to evaluate hepatotoxicity or mutagenicity risks .

Q. How to design experiments to establish structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups on the quinazolinone or aryl rings .
  • Biological Testing : Compare MIC values against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity .

Properties

Molecular Formula

C9H9N5S

Molecular Weight

219.27 g/mol

IUPAC Name

(4-iminoquinazolin-3-yl)thiourea

InChI

InChI=1S/C9H9N5S/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15)

InChI Key

UNQYHYGGDMZISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=S)N

Origin of Product

United States

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